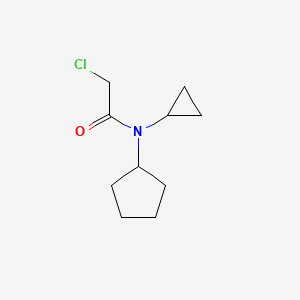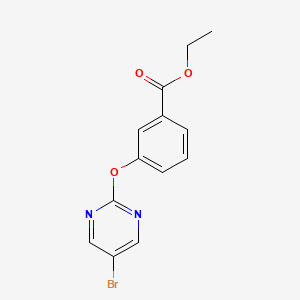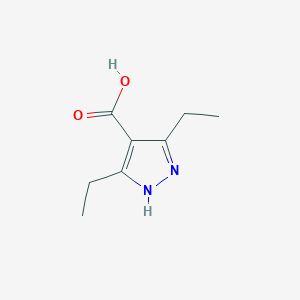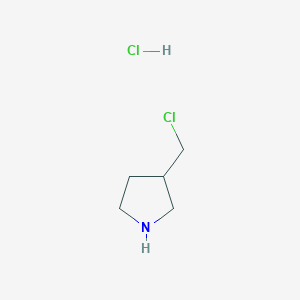![molecular formula C11H12BrF3N2 B1487658 1-[4-Brom-2-(Trifluormethyl)phenyl]piperazin CAS No. 1183360-19-1](/img/structure/B1487658.png)
1-[4-Brom-2-(Trifluormethyl)phenyl]piperazin
Übersicht
Beschreibung
1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation: The synthesis of 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine typically involves the bromination of 2-(trifluoromethyl)phenylpiperazine using brominating agents such as bromine (Br2) in the presence of a catalyst.
Piperazine Formation: The piperazine ring can be formed through the reaction of diethanolamine with phosgene, followed by further reactions to introduce the bromo and trifluoromethyl groups.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and trifluoromethylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like sodium cyanide (NaCN) or sodium azide (NaN3) can be used.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in acidic or neutral conditions.
Reduction: LiAlH4, in anhydrous ether.
Substitution: NaCN, NaN3, in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Cyanides or azides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the interaction of brominated and trifluoromethylated compounds with biological systems.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
Target of Action
A structurally similar compound, 1-[4-(trifluoromethyl)phenyl]piperazine, is known to be a serotonergic releasing agent .
Mode of Action
Based on its structural similarity to 1-[4-(trifluoromethyl)phenyl]piperazine, it may interact with serotonin receptors, leading to the release of serotonin .
Biochemical Pathways
As a potential serotonergic agent, it may influence the serotonin pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
If it acts as a serotonergic agent like its structurally similar compound, it may lead to an increase in serotonin levels, potentially affecting mood and other physiological processes .
Biochemische Analyse
Biochemical Properties
1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the preparation of thienopyridine carboxamides, which act as ubiquitin-specific protease inhibitors . These inhibitors are crucial in regulating protein degradation pathways, thereby influencing various cellular processes. The nature of these interactions involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as a component of ubiquitin-specific protease inhibitors, it can alter the ubiquitination process, which is essential for protein degradation and turnover . This modulation can lead to changes in cell cycle regulation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, as part of ubiquitin-specific protease inhibitors, it binds to the protease enzymes, preventing them from cleaving ubiquitin from target proteins . This inhibition results in the accumulation of ubiquitinated proteins, affecting various cellular processes such as protein degradation and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of various metabolic processes . These interactions are crucial for understanding the compound’s overall impact on cellular and organismal health.
Transport and Distribution
The transport and distribution of 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns determine its interactions with various biomolecules and its overall impact on cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzotrifluoride: Similar in structure but lacks the piperazine ring.
1-Bromo-2-(trifluoromethyl)benzene: Similar bromine and trifluoromethyl groups but different positioning.
Uniqueness: 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine is unique due to the presence of the piperazine ring, which provides additional functional versatility and potential for chemical modifications compared to its similar counterparts.
This comprehensive overview highlights the significance of 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3N2/c12-8-1-2-10(9(7-8)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWUXRIQDCPOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


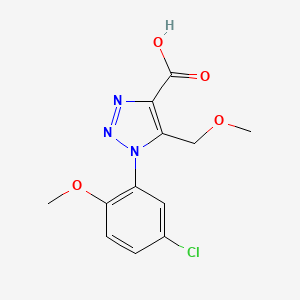
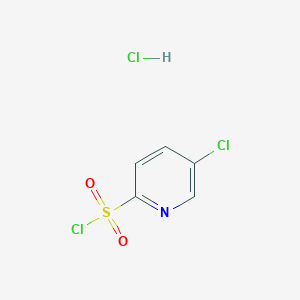
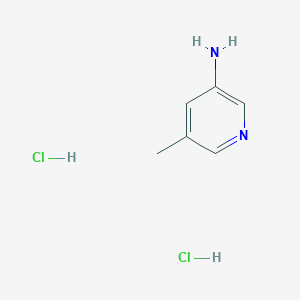
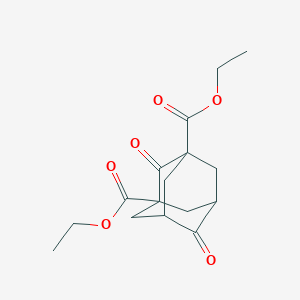
![N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide](/img/structure/B1487583.png)
![[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1487584.png)
![3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1487589.png)
![Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1487590.png)
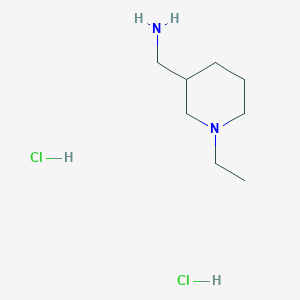
![Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate](/img/structure/B1487592.png)
